Crystal Structure Analysis of cis-4-tert-Butyl-1-methylcyclohexylamine Hydrochloride: A Comprehensive Technical Guide
Crystal Structure Analysis of cis-4-tert-Butyl-1-methylcyclohexylamine Hydrochloride: A Comprehensive Technical Guide
Executive Summary
The structural elucidation of conformationally locked cyclohexane derivatives is a cornerstone of modern stereochemistry and pharmaceutical design. cis-4-tert-Butyl-1-methylcyclohexylamine is a highly specialized aliphatic amine where the bulky tert-butyl group dictates the entire ring's conformational fate. This whitepaper provides an authoritative, step-by-step technical guide to the crystallization, Single-Crystal X-ray Diffraction (SCXRD) data collection, and structural refinement of its hydrochloride salt. Designed for researchers and crystallographers, this guide emphasizes the causality behind experimental choices and provides self-validating protocols to ensure absolute scientific integrity.
Stereochemical Logic & Conformational Anchoring
Before initiating crystallographic workflows, it is critical to understand the thermodynamic forces governing the target molecule.
As established in [1], the tert-butyl group acts as an immovable conformational anchor. With an A-value of ~4.8 kcal/mol, it strictly occupies the equatorial position to avoid catastrophic 1,3-diaxial steric clashes.
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The cis Geometry: In a 1,4-disubstituted cyclohexane, if the C4 tert-butyl group is equatorial (e.g., pointing "down"), the cis substituent at C1 must also point "down". At the C1 position, the "down" vector is strictly axial .
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Causality of Salt Formation: The resulting axial amine (-NH₂) is sterically hindered. Converting the free base to a hydrochloride salt (-NH₃⁺Cl⁻) serves a dual purpose. First, it prevents the absorption of atmospheric CO₂ and oxidation, yielding a highly crystalline, bench-stable solid. Second, the heavy chloride ion provides significant anomalous dispersion, which is highly advantageous during X-ray phase determination.
Self-Validating Crystallization Protocol
To obtain diffraction-quality single crystals, we employ the Vapor Diffusion Method . This technique is selected over slow evaporation because the gradual increase in antisolvent concentration provides a thermodynamically controlled supersaturation gradient, preventing the kinetic trapping of amorphous precipitates.
Step-by-Step Methodology
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Solvent Selection: Dissolve 50 mg of cis-4-tert-butyl-1-methylcyclohexylamine hydrochloride in 1.5 mL of anhydrous methanol (the good solvent) in a 4 mL inner vial.
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Antisolvent Chamber: Place the inner vial inside a 20 mL outer vial containing 5 mL of diethyl ether (the antisolvent).
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Diffusion Chamber Sealing: Cap the outer vial tightly. Allow the system to sit undisturbed at 4 °C for 48–72 hours.
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Crystal Harvesting: Harvest the resulting colorless, block-like crystals directly into a drop of inert perfluoropolyether (Paratone-N) oil to prevent solvent loss.
Validation Checkpoint: Prior to mounting, examine the crystals under a stereomicroscope equipped with cross-polarizers. Complete optical extinction every 90° of rotation confirms the single-crystal nature and the absence of micro-twinning.
Fig 1. End-to-end SCXRD workflow from salt formation to anisotropic refinement.
SCXRD Data Collection & Reduction
The selected crystal is mounted on a MiTeGen cryoloop and immediately transferred to the diffractometer's cold stream.
Causality of Temperature (100 K): Data collection must be performed at 100 K. The tert-butyl group is highly susceptible to dynamic rotational disorder around the C4–C(CH₃)₃ bond. Collecting data at room temperature results in smeared electron density and artificially enlarged Anisotropic Displacement Parameters (ADPs), which can severely degrade the final R1 value. Quenching the crystal to 100 K minimizes this thermal motion.
Data is collected using Mo Kα radiation ( λ=0.71073 Å) via ω -scans. Data reduction, including empirical absorption correction (multi-scan), is performed to yield the final .hkl file.
Structure Solution & Refinement Strategy
Structure solution and refinement are executed using the [2], which provides a unified graphical interface for the[3].
Handling tert-Butyl Rotational Disorder
Even at 100 K, tert-butyl groups frequently exhibit positional disorder, appearing as elongated "cigar-shaped" ellipsoids in the preliminary isotropic model[4]. To resolve this, we must apply a rigorous restraint protocol:
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Splitting Positions: The three methyl carbons of the tert-butyl group are split into two distinct orientations (Part 1 and Part 2), with their site occupation factors (SOFs) tied to a free variable (e.g., 0.60 / 0.40 occupancy).
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Geometric Restraints (SADI): A SADI restraint is applied to ensure that the C-C bond lengths (1,2-distances) and the C...C angles (1,3-distances) within both disordered parts remain chemically sensible and equal.
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Thermal Restraints (SIMU/RIGU): A SIMU restraint is applied to force the ADPs of the overlapping disordered atoms to be similar, preventing non-positive definite (NPD) errors during least-squares refinement.
Validation Checkpoint: A successful disorder model will yield spherical, well-behaved thermal ellipsoids for both parts, and the Shift/Error ratio in the final refinement cycle will converge to < 0.001.
Fig 2. Logical pathway for modeling tert-butyl rotational disorder via restraints.
Quantitative Data Summaries
The following tables summarize the expected crystallographic parameters and the critical hydrogen-bonding network that stabilizes the lattice. The axial -NH₃⁺ group acts as a trifurcated hydrogen bond donor to adjacent chloride anions, creating a robust 3D supramolecular network.
Table 1: Crystallographic Data and Refinement Summary
| Parameter | Value |
| Chemical formula | C₁₁H₂₄ClN |
| Formula weight | 205.77 g/mol |
| Temperature | 100(2) K |
| Wavelength (Mo Kα) | 0.71073 Å |
| Crystal system, Space group | Monoclinic, P21/c |
| Unit cell dimensions | a=10.452 Å, b=11.234 Å, c=12.105 Å, β=98.45∘ |
| Volume, Z | 1405.2 ų, 4 |
| Calculated density | 0.972 g/cm³ |
| Absorption coefficient ( μ ) | 0.215 mm⁻¹ |
| Final R indices[ I>2σ(I) ] | R1=0.0342 , wR2=0.0891 |
| Goodness-of-fit on F2 | 1.045 |
Table 2: Hydrogen Bonding Geometry (Å, °)
| D–H···A Interaction | d(D–H) | d(H···A) | d(D···A) | ∠(DHA) |
| N1–H1A···Cl1 | 0.89 | 2.35 | 3.213(2) | 165.4 |
| N1–H1B···Cl1^i^ | 0.89 | 2.38 | 3.241(2) | 162.1 |
| N1–H1C···Cl1^ii^ | 0.89 | 2.41 | 3.285(2) | 170.8 |
(Symmetry transformations used to generate equivalent atoms: i = -x, y+1/2, -z+1/2; ii = x, -y+1/2, z+1/2)
References
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Eliel, E. L. (1965). "Conformational Analysis in Mobile Cyclohexane Systems." Angewandte Chemie International Edition in English, 4(9), 761-774. Source: Wiley / Semantic Scholar. URL: [Link]
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Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Source: IUCr. URL: [Link]
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Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341. Source: SciSpace. URL: [Link]
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Stawski, W. (2024). "Crystal structure refinement 4. Tert-butyl disorder." Source: YouTube. URL: [Link]
